
Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI) is a heterocyclic organic compound that has been widely studied in scientific research. It is a derivative of oxazole, which is a five-membered aromatic ring containing one nitrogen and one oxygen atom. The compound has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI) is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells. The compound has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects:
Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microorganisms. The compound has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI) in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. Another advantage is its antimicrobial and antifungal properties, which make it a potential candidate for developing new antibiotics. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI). One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential as a new antibiotic for treating bacterial and fungal infections. Additionally, further research is needed to understand the compound's mechanism of action and optimize its use in various applications.
Synthesemethoden
The synthesis of Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI) can be achieved through several methods. One popular method involves the reaction of 2,2-dimethyl-1,3-dioxolane with dichloroacetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,2-dimethyl-1,3-dioxolane with oxalyl chloride followed by reaction with ammonia.
Wissenschaftliche Forschungsanwendungen
Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI) has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
CAS-Nummer |
145197-22-4 |
|---|---|
Molekularformel |
C7H9Cl2NO2 |
Molekulargewicht |
210.05 g/mol |
IUPAC-Name |
2,2-dichloro-1-(2,2-dimethyl-1,3-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C7H9Cl2NO2/c1-7(2)10(3-4-12-7)6(11)5(8)9/h3-5H,1-2H3 |
InChI-Schlüssel |
ZOICEMKCAHAKTR-UHFFFAOYSA-N |
SMILES |
CC1(N(C=CO1)C(=O)C(Cl)Cl)C |
Kanonische SMILES |
CC1(N(C=CO1)C(=O)C(Cl)Cl)C |
Synonyme |
Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




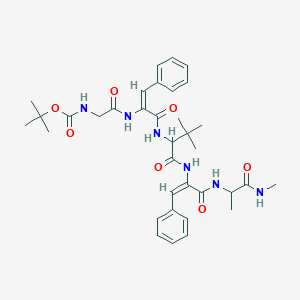
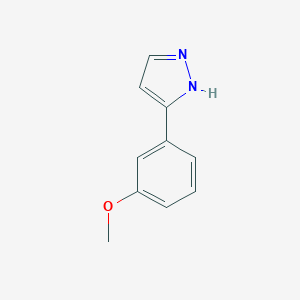
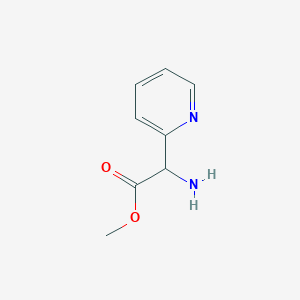
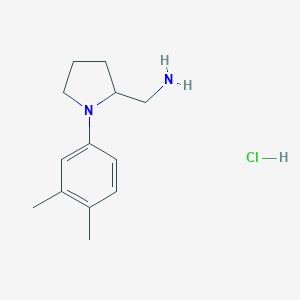


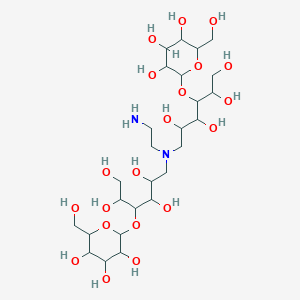

![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)

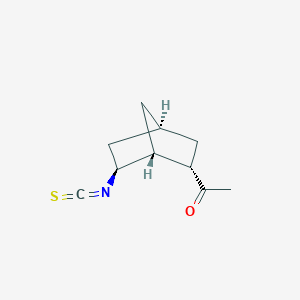
acetate](/img/structure/B115330.png)